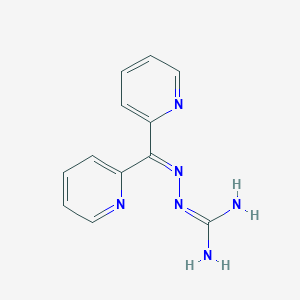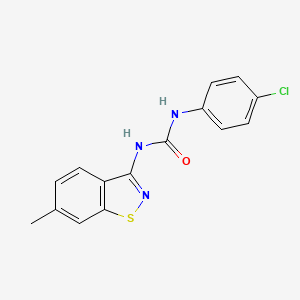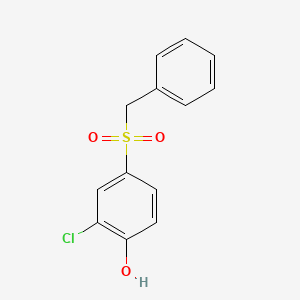
2-Chloro-4-(phenylmethanesulfonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(phenylmethanesulfonyl)phenol is an organic compound characterized by the presence of a chloro group, a phenylmethanesulfonyl group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(phenylmethanesulfonyl)phenol typically involves the following steps:
Sulfonylation: The phenylmethanesulfonyl group is introduced via a sulfonylation reaction, often using phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Hydroxylation: The hydroxyl group can be introduced through nucleophilic aromatic substitution or by direct hydroxylation of the benzene ring using reagents like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, although this is less common.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Dechlorinated phenols.
Substitution: Amino or thiol-substituted phenols.
Aplicaciones Científicas De Investigación
2-Chloro-4-(phenylmethanesulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-(phenylmethanesulfonyl)phenol exerts its effects often involves interactions with cellular proteins and enzymes. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can interact with nucleophilic residues. These interactions can inhibit enzyme activity or alter cellular signaling pathways, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a phenylmethanesulfonyl group.
4-Chloro-2-methylphenol: Another chlorinated phenol with a different substitution pattern.
2-Chloro-4-methoxyphenol: Contains a methoxy group instead of a phenylmethanesulfonyl group.
Uniqueness: 2-Chloro-4-(phenylmethanesulfonyl)phenol is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other chlorinated phenols. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
107624-69-1 |
|---|---|
Fórmula molecular |
C13H11ClO3S |
Peso molecular |
282.74 g/mol |
Nombre IUPAC |
4-benzylsulfonyl-2-chlorophenol |
InChI |
InChI=1S/C13H11ClO3S/c14-12-8-11(6-7-13(12)15)18(16,17)9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Clave InChI |
XTOZMQSSMGXVFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


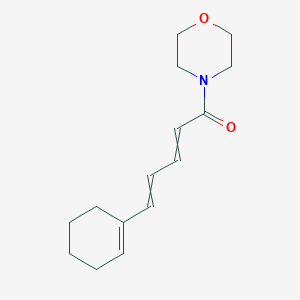

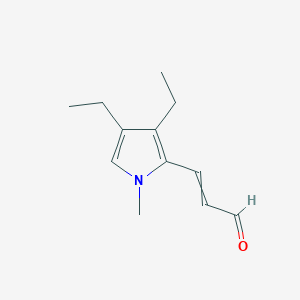

![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)

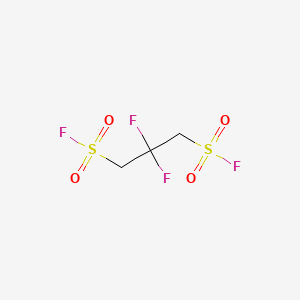
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

